1-(Boc-aminomethyl)-3-fluorocyclobutane-carboxylic acid
Overview
Description
1-(Boc-aminomethyl)-3-fluorocyclobutane-carboxylic acid is a compound of interest in organic chemistry due to its unique structure and potential applications. The compound features a cyclobutane ring substituted with a fluorine atom and a carboxylic acid group, along with a Boc-protected aminomethyl group. This combination of functional groups makes it a versatile intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Boc-aminomethyl)-3-fluorocyclobutane-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable dienes and dienophiles.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Boc Protection of the Aminomethyl Group: The aminomethyl group is protected using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base like triethylamine.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving Grignard reagents or other carboxylating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(Boc-aminomethyl)-3-fluorocyclobutane-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc group can be removed using acidic conditions to yield the free amine.
Coupling Reactions: The carboxylic acid group can participate in amide bond formation with amines, often using coupling reagents like EDCI or HATU.
Common Reagents and Conditions
Electrophilic Fluorination: Selectfluor, N-fluorobenzenesulfonimide (NFSI)
Boc Protection: Di-tert-butyl dicarbonate ((Boc)2O), triethylamine
Carboxylation: Grignard reagents, carbon dioxide
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted cyclobutane derivatives can be formed.
Deprotected Amines: Removal of the Boc group yields the free aminomethyl derivative.
Amides: Coupling with amines forms amide bonds, useful in peptide synthesis.
Scientific Research Applications
1-(Boc-aminomethyl)-3-fluorocyclobutane-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its role in the synthesis of pharmaceutical compounds, particularly those targeting specific biological pathways.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-(Boc-aminomethyl)-3-fluorocyclobutane-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The fluorine atom can enhance binding affinity and metabolic stability, while the aminomethyl group can participate in hydrogen bonding and other interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
1-(Boc-aminomethyl)-cyclobutanecarboxylic acid: Lacks the fluorine atom, which may result in different reactivity and biological activity.
3-Fluorocyclobutanecarboxylic acid: Lacks the Boc-protected aminomethyl group, limiting its versatility in synthesis.
1-(Aminomethyl)-3-fluorocyclobutanecarboxylic acid: Without the Boc protection, the free amine may be more reactive but less stable.
Uniqueness
1-(Boc-aminomethyl)-3-fluorocyclobutane-carboxylic acid is unique due to the combination of the fluorine atom and the Boc-protected aminomethyl group. This dual functionality allows for selective reactions and modifications, making it a valuable intermediate in various synthetic pathways.
Properties
IUPAC Name |
3-fluoro-1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18FNO4/c1-10(2,3)17-9(16)13-6-11(8(14)15)4-7(12)5-11/h7H,4-6H2,1-3H3,(H,13,16)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGLQFUNWJNKLCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC(C1)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901128123 | |
Record name | Cyclobutanecarboxylic acid, 1-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-3-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901128123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1363380-71-5 | |
Record name | Cyclobutanecarboxylic acid, 1-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-3-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1363380-71-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclobutanecarboxylic acid, 1-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-3-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901128123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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